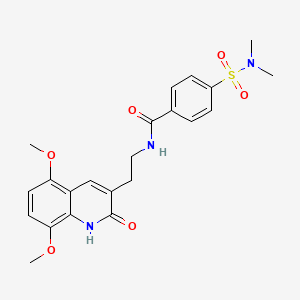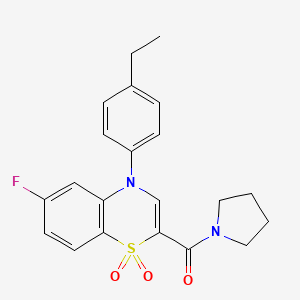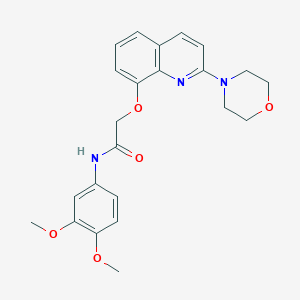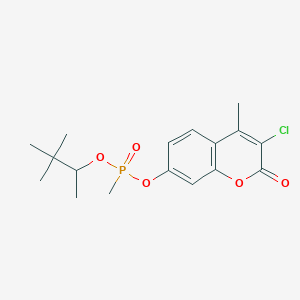![molecular formula C17H14Cl2F6N6O2 B2439578 N,N'-ビス[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-N'1,N'3-ジメチルプロパンジヒドラジド CAS No. 344276-00-2](/img/structure/B2439578.png)
N,N'-ビス[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]-N'1,N'3-ジメチルプロパンジヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide is a complex organic compound characterized by the presence of pyridinyl groups substituted with chloro and trifluoromethyl groups
科学的研究の応用
N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
Target of Action
Compounds with similar structures, such as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), have been found to inhibit bacterial phosphopantetheinyl transferases . These enzymes catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
It is hypothesized that the compound may interact with its targets, possibly bacterial phosphopantetheinyl transferases, and inhibit their function . This inhibition could lead to attenuation of secondary metabolism and thwart bacterial growth .
Biochemical Pathways
It is known that phosphopantetheinyl transferases play a crucial role in bacterial cell viability and virulence . Therefore, the inhibition of these enzymes could potentially disrupt these pathways, leading to the attenuation of bacterial growth .
Pharmacokinetics
It is known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines contribute to their biological activities . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
It is hypothesized that the compound could attenuate secondary metabolism and thwart bacterial growth by inhibiting bacterial phosphopantetheinyl transferases .
Action Environment
It is known that the unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines contribute to their biological activities . These properties could potentially be influenced by environmental factors, thereby affecting the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with dimethylmalonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
3,5-Bis(trifluoromethyl)benzonitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N’~1~,N’~3~-bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’~1~,N’~3~-dimethylmalonohydrazide is unique due to the presence of both chloro and trifluoromethyl groups on the pyridinyl rings, which confer distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential for diverse applications.
特性
IUPAC Name |
1-N',3-N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-N',3-N'-dimethylpropanedihydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F6N6O2/c1-30(14-10(18)3-8(6-26-14)16(20,21)22)28-12(32)5-13(33)29-31(2)15-11(19)4-9(7-27-15)17(23,24)25/h3-4,6-7H,5H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWUCRZXCRCQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)CC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F6N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2439498.png)
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2439500.png)

![4-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2439502.png)

![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)
![1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide](/img/structure/B2439509.png)
![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)
![2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2439517.png)

